4-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine
Description
4-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound that features a piperazine ring, a pyrazole ring, and a pyrimidine ring
Properties
Molecular Formula |
C18H18ClFN6 |
|---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
4-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-6-pyrazol-1-ylpyrimidine |
InChI |
InChI=1S/C18H18ClFN6/c19-15-3-1-4-16(20)14(15)12-24-7-9-25(10-8-24)17-11-18(22-13-21-17)26-6-2-5-23-26/h1-6,11,13H,7-10,12H2 |
InChI Key |
JOBNQFQFRNOPQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2Cl)F)C3=NC=NC(=C3)N4C=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine typically involves multiple steps, including the formation of the piperazine ring, the introduction of the 2-chloro-6-fluorophenyl group, and the coupling with the pyrazole and pyrimidine rings. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives: with sulfonium salts to form the piperazine ring.
Aza-Michael addition: between diamines and sulfonium salts to introduce the 2-chloro-6-fluorophenyl group.
Coupling reactions: to attach the pyrazole and pyrimidine rings under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chloro and fluoro positions.
Scientific Research Applications
4-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.
Biology: It can be used in biological assays to study its effects on cellular processes.
Pharmacology: Research focuses on its potential as a drug candidate for various diseases.
Industry: The compound may be used in the development of new materials or as a precursor in chemical synthesis.
Mechanism of Action
The mechanism of action of 4-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloro-6-fluorobenzyl)-4-{3-[(4-methylphenyl)sulfonyl]urea}piperazine .
- N-({3-[4-(2-Chloro-6-fluorobenzyl)-1-piperazinyl]propyl}carbamoyl)-4-methylbenzenesulfonamide .
Uniqueness
4-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine is unique due to its combination of a piperazine ring, a pyrazole ring, and a pyrimidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
